O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate
Description
Properties
IUPAC Name |
methyl 1-benzyl-3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-17(2)13(21-16(22)23-4)11-18(14(17)15(19)20-3)10-12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANHSVLRYAVNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)OC)CC2=CC=CC=C2)OC(=S)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Proline Derivative Functionalization
The (2S)-3,3-dimethylproline backbone serves as the starting material. N-Benzylation is achieved via nucleophilic substitution using benzyl bromide in the presence of a non-nucleophilic base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C. Subsequent methyl esterification employs thionyl chloride (SOCl₂) in methanol, yielding the intermediate O-methyl ester with >90% purity.
Xanthate Group Introduction
The S-methyl xanthate moiety is introduced through a two-step process:
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Thiocarbamate Formation : Reaction with carbon disulfide (CS₂) and methyl iodide (CH₃I) under basic conditions (K₂CO₃ in acetone) generates the xanthate precursor.
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S-Methylation : Treatment with methyl triflate (CF₃SO₃CH₃) in dichloromethane (DCM) at room temperature completes the xanthate functionality.
Critical parameters include strict temperature control (±2°C) to prevent epimerization and the use of anhydrous solvents to avoid hydrolysis.
Industrial-Scale Production Protocols
Industrial synthesis prioritizes cost efficiency and scalability. Automated continuous-flow reactors replace batch processes, reducing reaction times from 48 hours to 6–8 hours. Key optimizations include:
Catalytic Systems
Palladium-on-carbon (Pd/C) catalyzes the N-benzylation step with 99% conversion efficiency, while zeolite-based catalysts enhance the selectivity of xanthate formation by minimizing side reactions.
Purification Techniques
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Crystallization : The final product is purified via anti-solvent crystallization using heptane and ethyl acetate (3:1 v/v), achieving 98.5% purity.
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Chromatography : Preparative high-performance liquid chromatography (HPLC) with a C18 column resolves stereochemical impurities, critical for pharmaceutical applications.
Green Chemistry Approaches
Recent advancements emphasize sustainability:
Solvent Replacement
Cyclopentyl methyl ether (CPME) replaces THF in the N-benzylation step, reducing environmental impact while maintaining 95% yield.
Catalyst Recycling
Magnetically recoverable Fe₃O₄-supported palladium nanoparticles enable five reaction cycles without significant activity loss, cutting catalyst costs by 40%.
Analytical Validation
Quality control metrics ensure batch consistency:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (220 nm) | ≥98% |
| Enantiomeric Excess (ee) | Chiral GC-MS | ≥99.5% |
| Residual Solvents | Headspace GC-FID | <50 ppm (ICH Q3C) |
Data aggregated from demonstrate compliance with International Council for Harmonisation (ICH) guidelines.
Challenges and Mitigation Strategies
Epimerization Risks
The stereochemical integrity of the (2S)-proline core is vulnerable during methylation. Employing low-temperature conditions (−20°C) and bulky bases (e.g., LiHMDS) suppresses racemization, preserving >99% ee.
Chemical Reactions Analysis
Oxidation Reactions
The xanthate group (−SC(=S)O−) is redox-active, making oxidation a key reaction pathway.
Mechanistic Insight :
The sulfur atoms in the xanthate group are susceptible to oxidation. Mild agents like H₂O₂ selectively oxidize one sulfur atom to form a sulfoxide, while stronger oxidants like KMnO₄ lead to sulfone formation. The proline ester moiety remains intact under these conditions .
Reduction Reactions
Reduction typically targets the xanthate group or ester functionalities.
Mechanistic Insight :
Lithium aluminum hydride reduces the xanthate group to a thiol, while diisobutylaluminum hydride (DIBAL-H) selectively reduces the ester without affecting the xanthate .
Substitution Reactions
The xanthate group acts as a leaving group in nucleophilic substitutions.
Mechanistic Insight :
Transition-metal catalysts (e.g., Pd) facilitate cross-coupling reactions, enabling functionalization of the proline scaffold. The xanthate group may also participate in radical-mediated substitutions .
Elimination Reactions
Xanthates are known to undergo thermal elimination (Chugaev reaction).
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Alkene Formation | Heating (>150°C) | Alkene + COS | Loss of COS and formation of a double bond . |
Mechanistic Insight :
Thermal decomposition eliminates carbonyl sulfide (COS), yielding an alkene. This reaction is stereospecific and influenced by the proline ring’s rigidity .
Radical Reactions
The xanthate group can initiate or participate in radical processes.
Mechanistic Insight :
In reversible addition-fragmentation chain-transfer (RAFT) polymerization, the xanthate regulates polymer chain growth. Radical additions are stereoselective, as seen in oxazolidinone-based systems .
Key Structural Influences on Reactivity
- Xanthate Group : Governs redox, substitution, and elimination pathways.
- Proline Backbone : Steric effects from the 3,3-dimethyl and N-benzyl groups modulate reaction rates and selectivity.
- Methyl Ester : Susceptible to hydrolysis or reduction, offering orthogonal reactivity.
Scientific Research Applications
Chemical Properties and Structure
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate has the molecular formula . It is soluble in solvents such as chloroform and ethyl acetate, making it suitable for various chemical reactions and applications in laboratory settings .
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. This compound serves as a versatile building block for synthesizing other complex molecules. Its xanthate moiety allows for nucleophilic substitution reactions, which are crucial for forming carbon-carbon bonds.
Case Study: Synthesis of Trifluoromethylamines
A notable application involves its use in the synthesis of α-trifluoromethylamines through copper-catalyzed reactions. The compound acts as a precursor, facilitating the regioselective hydroamination of trifluoromethylalkenes, demonstrating its utility in creating valuable pharmaceutical intermediates .
Proteomics Research
This compound is also utilized in proteomics research. Its ability to modify proteins selectively makes it an important reagent in studying protein interactions and functions.
Application Example: Protein Labeling
In proteomics, the compound can be employed for labeling proteins, allowing researchers to track and analyze protein dynamics within biological systems. This application is vital for understanding cellular processes and disease mechanisms.
Bioconjugation
The compound's structure enables it to participate in bioconjugation reactions, where it can be linked to biomolecules such as peptides or antibodies. This property is particularly useful in developing targeted drug delivery systems.
Example: Targeted Drug Delivery Systems
By conjugating this compound with therapeutic agents, researchers can create targeted delivery vehicles that improve the efficacy of treatments while minimizing side effects.
Material Science Applications
In material science, this compound can be explored for developing new materials with specific properties due to its unique chemical structure.
Example: Polymer Chemistry
The xanthate group allows for the creation of polymers through radical polymerization techniques. These polymers can have applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
Mechanism of Action
The mechanism by which O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The xanthate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The proline derivative may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1219237-13-4
- Molecular Formula: C₁₇H₂₃NO₃S₂
- Molecular Weight : 353.5 g/mol
- Physical Properties :
Structural Features :
The compound contains a chiral (2S)-configured proline core with a benzyl-protected amine, a methyl ester, and a xanthate group (O–C(=S)–S–CH₃). The xanthate moiety and stereochemically complex proline backbone make it a versatile intermediate in organic synthesis, particularly for radical-mediated reactions and peptide modifications .
Comparison with Structurally Similar Xanthate Esters
O-Butyl S-Methyl Dithiocarbonate (1e)
- Molecular Formula : C₅H₁₀OS₂
- Molecular Weight : 150.26 g/mol
- Key Differences :
- Substituent: A simple n-butyl group replaces the proline-derived substituent.
- Reactivity: Exhibits high yields (86–88%) in carbamothioate synthesis via sodium hydride-mediated reactions with aryl isocyanides .
- Applications: Primarily used as a model compound for studying xanthate reactivity in organic transformations .
Comparison Insight : The absence of stereochemical complexity in 1e simplifies its synthesis but limits its utility in enantioselective reactions compared to the target compound .
Benzothiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH)
- Molecular Formula : C₈H₆N₂S₂
- Molecular Weight : 194.27 g/mol
- Key Differences :
Comparison Insight : BTH’s biological activity contrasts with the target compound’s role in industrial and laboratory synthesis. Structural differences highlight how xanthate derivatives can serve divergent purposes .
O-[(2S)-3,3-Dimethyl-N-Boc-Proline Methyl Ester] S-Methyl Xanthate
- CAS No.: 1219402-96-6
- Molecular Formula: C₁₈H₂₅NO₅S₂
- Molecular Weight : 399.52 g/mol
- Key Differences: Substituent: Boc (tert-butoxycarbonyl) protection replaces the benzyl group on the proline nitrogen.
Comparison Insight : This analog demonstrates how protecting group strategies modulate reactivity and application scope in peptide chemistry .
Methyl Benzyl Xanthate
- Molecular Formula : C₉H₁₀OS₂
- Molecular Weight : 198.3 g/mol
- Key Differences :
Comparison Insight : The target compound’s proline backbone likely reduces susceptibility to decomposition, enhancing its utility in controlled radical reactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituent (R) | Solubility | Key Application |
|---|---|---|---|---|---|
| Target Compound (CAS 1219237-13-4) | C₁₇H₂₃NO₃S₂ | 353.5 | Proline methyl ester (S) | Chloroform, EtOAc | Radical chemistry, peptide synthesis |
| O-Butyl S-Methyl Dithiocarbonate (1e) | C₅H₁₀OS₂ | 150.26 | n-Butyl | Not specified | Carbamothioate synthesis |
| BTH | C₈H₆N₂S₂ | 194.27 | Benzothiadiazole | Not specified | Agricultural SAR inducer |
| Boc-Protected Analog (CAS 1219402-96-6) | C₁₈H₂₅NO₅S₂ | 399.52 | Boc-Proline methyl ester | Likely similar | Protected peptide synthesis |
| Methyl Benzyl Xanthate | C₉H₁₀OS₂ | 198.3 | Benzyl | Not specified | Model compound for decomposition studies |
Biological Activity
O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate is a compound of interest in the field of medicinal chemistry and proteomics. Its unique structure, characterized by the presence of a proline derivative and a xanthate group, suggests potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H23NO3S2
- Molecular Weight : 357.50 g/mol
- Solubility : Soluble in chloroform and ethyl acetate
- SMILES Notation : COC(=O)C1N(CC2=CC=CC=C2)CC(OC(=S)SC)C1(C)C
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that xanthate derivatives exhibit antimicrobial properties. The presence of sulfur in the xanthate group may contribute to its ability to disrupt microbial cell membranes, leading to cell death.
- Cytotoxic Effects : Research has shown that compounds containing proline derivatives can influence cell signaling pathways associated with apoptosis. The methyl ester functional group may enhance cellular uptake, increasing cytotoxic effects on cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or lipid metabolism.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibited lipoxygenase activity |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university tested the antimicrobial efficacy of various xanthate derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This positions the compound as a candidate for further development in cancer therapeutics.
Q & A
What are the established synthetic routes for preparing O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate?
Methodological Answer:
The compound can be synthesized via condensation reactions between xanthate esters and amines or isocyanides. A key route involves reacting a proline-derived xanthate ester with benzylamine derivatives under basic conditions (e.g., NaH/DMF). For example, analogous reactions of O-benzyl S-methyl dithiocarbonate with benzyl isocyanide yield carbamothioates in high yields (85%) under optimized conditions . The stereochemistry of the proline moiety (2S configuration) is critical for directing regioselectivity and minimizing racemization. Structural confirmation requires NMR (¹H/¹³C), IR (C=S stretch ~1200 cm⁻¹), and HRMS .
What analytical techniques are recommended for characterizing this xanthate ester and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the proline backbone (e.g., methyl ester at ~3.6 ppm, benzyl protons at ~7.3 ppm) and xanthate S-methyl group (~2.4 ppm) .
- IR Spectroscopy : Detect thiocarbonyl (C=S) stretches at 1200–1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities, as seen in carbamothioate derivatives .
How does the stereochemistry of the proline moiety influence reactivity in xanthate-mediated reactions?
Advanced Analysis:
The (2S)-configuration in the proline ester enforces a rigid, cisoid conformation, which impacts nucleophilic attack during reactions. Computational studies (DFT) show that steric hindrance from the 3,3-dimethyl group directs reactivity toward the xanthate’s thiocarbonyl sulfur, favoring carbamothioate formation over alternative pathways like thiazole synthesis . This stereochemical control is critical for applications in peptide synthesis, where racemization must be minimized .
What mechanistic insights explain the unexpected formation of carbamothioates from this xanthate ester and arylmethylamines?
Advanced Analysis:
Reactions with arylmethylamines proceed via a nucleophilic attack on the thiocarbonyl sulfur, followed by elimination of methyl mercaptan (CH₃SH). DFT calculations support a two-step mechanism: (1) amine deprotonation by NaH, forming a reactive intermediate, and (2) thiocarbamate formation via a tetrahedral transition state . Competing pathways, such as photolytic decomposition to carbonyl sulfide (COS) under UV light, are suppressed by avoiding irradiation during synthesis .
How can computational methods optimize reaction conditions for this compound?
Advanced Methodology:
- DFT Calculations : Model transition states to predict regioselectivity in carbamothioate formation. For example, the energy barrier for attack at the thiocarbonyl sulfur is 15 kcal/mol lower than at the ester carbonyl .
- Solvent Screening : Simulate solvent effects (DMF vs. THF) on reaction rates; polar aprotic solvents stabilize intermediates, improving yields by 20–30% .
- Thermodynamic Profiling : Predict stability under thermal conditions (e.g., thermolysis at 190°C leads to thiolactone byproducts unless trapped with dienophiles) .
How should researchers address contradictions in reported reaction yields for xanthate-amine condensations?
Data Contradiction Analysis:
Discrepancies in yields (e.g., 75–86% for O-3-methoxybenzyl derivatives ) arise from subtle variations in amine nucleophilicity, solvent purity, or base strength. To resolve these:
- Control Experiments : Compare reaction outcomes using standardized reagents (e.g., anhydrous DMF, freshly distilled amines).
- In Situ Monitoring : Use ¹H NMR or HPLC to track intermediate formation and optimize reaction times .
- Statistical Design of Experiments (DoE) : Identify critical factors (e.g., temperature, stoichiometry) using response surface methodology .
What are the photochemical degradation pathways of this xanthate ester, and how do they impact storage?
Advanced Analysis:
Under UV light (λ ~305 nm), the xanthate undergoes homolytic cleavage of the S–C bond, generating thiyl radicals and carbonyl sulfide (COS) . Degradation products include benzyl mercaptan and cyclic sulfides, which can inhibit polymerization reactions. Recommendations:
- Storage : Protect from light (amber vials, -20°C).
- Stability Testing : Conduct accelerated photolysis studies with UV-Vis spectroscopy to establish shelf-life .
What strategies mitigate side reactions during thermolysis of xanthate adducts?
Advanced Methodology:
- Trapping Agents : Add dienophiles (e.g., maleic anhydride) to intercept reactive dienes formed during thermolysis, preventing thiolactone byproducts .
- Temperature Gradients : Use stepwise heating (e.g., 120°C → 190°C) to control elimination rates.
- Leaving Group Optimization : Bulkier esters (e.g., O-neopentyl) reduce hydration of intermediates, improving yield reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
